2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine
Overview
Description
2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine is a useful research compound. Its molecular formula is C11H19ClN4 and its molecular weight is 242.75 g/mol. The purity is usually 95%.
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Scientific Research Applications
Molecular Recognition and Binding Properties
A study by Furuta, Magda, & Sessler (1991) explored the synthesis and binding properties of amine-containing, cytosine-based ditopic receptors, which included derivatives of 2-chloro-N-[3-(diethylamino)propyl]pyrimidin-4-amine. These compounds were investigated for their potential to complex with guanosine 5'-monophosphate (GMP), highlighting their significance in molecular recognition and base pairing.
Synthesis and Antimicrobial Activities
A 2014 study by Chandrashekaraiah et al. focused on the synthesis of new pyrimidine-azitidinone analogues, which involved derivatives of this compound. These analogues were tested for their antimicrobial and antitubercular activities, showcasing the compound's potential in developing antibacterial and antituberculosis agents.
Transformations into Pyrimidine Derivatives
In 1985, Botta et al. reported the transformation of 6-alkyl- and 5,6-dialkyl-2-methoxy-4(3H)-pyrimidinones into 2-alkyl(amino)-derivatives and 4-chloro pyrimidines. This study indicates the versatility of pyrimidinone derivatives, including this compound, in synthesizing various pyrimidine-based compounds.
Synthesis and Structural Insights
Craciun et al. (1998) in their research Craciun, Kovacs, Crăciun, & Mager (1998), synthesized novel pyrimidinones, including derivatives of this compound. Their study provided insights into the structure and tautomerism of these compounds, contributing to the understanding of their chemical behavior and potential applications in pharmaceuticals or agrochemicals.
Potential Antiallergic Activity
Lesher, Singh, & Mielens (1982) investigated Lesher, Singh, & Mielens (1982) a range of compounds including derivatives of this compound for their potential antiallergic activity. Their research highlighted the compound's relevance in developing new treatments for allergic reactions.
Properties
IUPAC Name |
N-(2-chloropyrimidin-4-yl)-N',N'-diethylpropane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19ClN4/c1-3-16(4-2)9-5-7-13-10-6-8-14-11(12)15-10/h6,8H,3-5,7,9H2,1-2H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGNUZIEXMNLKZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCCNC1=NC(=NC=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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